![molecular formula C18H28BNO3 B2398818 3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester CAS No. 2377609-40-8](/img/structure/B2398818.png)

3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

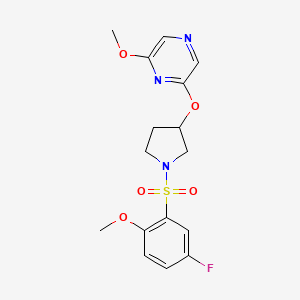

“3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 2377609-40-8 . It has a molecular weight of 317.24 and its IUPAC name is N-(tert-butyl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide .

Synthesis Analysis

This compound is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C18H28BNO3 . The InChI Code for this compound is 1S/C18H28BNO3/c1-16(2,3)20-15(21)12-13-9-8-10-14(11-13)19-22-17(4,5)18(6,7)23-19/h8-11H,12H2,1-7H3,(H,20,21) .Chemical Reactions Analysis

As mentioned earlier, this compound is used in the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

The compound has a molecular weight of 317.24 . It is recommended to be stored in a refrigerated condition .Aplicaciones Científicas De Investigación

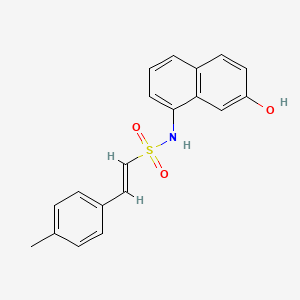

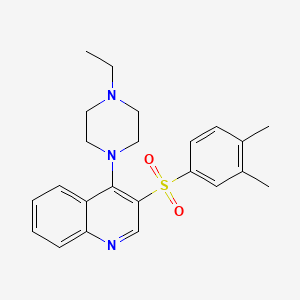

Sulfinamide Derivatives Synthesis

Phenylboronic acid pinacol ester serves as a valuable precursor for synthesizing sulfinamide derivatives. By reacting it with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate, researchers can access a diverse range of sulfinamides. These compounds find applications in medicinal chemistry, agrochemicals, and materials science .

Suzuki–Miyaura Coupling Reactions

The compound participates in Suzuki–Miyaura coupling reactions, a powerful method for constructing carbon–carbon bonds. When combined with aryl iodides, phenylboronic acid pinacol ester undergoes transmetalation to form biaryl compounds. Researchers have employed this reaction for the synthesis of pharmaceutical intermediates, natural products, and functional materials .

Building Blocks in Organic Synthesis

Pinacol boronic esters, including this compound, serve as highly valuable building blocks in organic synthesis. Their versatility allows chemists to create complex molecules efficiently. Researchers use them to construct diverse frameworks, such as heterocycles, chiral compounds, and bioactive molecules .

Catalytic Protodeboronation

The protodeboronation of pinacol boronic esters, including this compound, has gained attention. Researchers have developed catalytic methods to selectively remove the boron group, providing access to functionalized aryl compounds. This reaction has been applied in the total synthesis of natural products and drug candidates .

Boron Reagents Selection

In the context of Suzuki–Miyaura coupling and related reactions, phenylboronic acid pinacol ester represents one of the seven main classes of boron reagents. Researchers evaluate its physical and chemical properties, considering mechanisms of transmetalation. The compound’s compatibility with various substrates makes it a valuable choice for synthetic chemists .

Hydrolysis Studies

Understanding the hydrolysis behavior of phenylboronic pinacol esters is crucial. Researchers have investigated the kinetics of hydrolysis, which depends on substituents in the aromatic ring. Notably, the pH strongly influences the rate of hydrolysis, especially at physiological pH. Such studies contribute to our understanding of boron-containing compounds in biological contexts .

Safety and Hazards

The compound should be handled under inert gas and protected from moisture . It is recommended to keep the container tightly closed . The compound should be kept away from heat/sparks/open flames/hot surfaces . It is also advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Boronic esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of a boron group from the boronic ester .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, a type of cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds . The downstream effects of this pathway depend on the specific context of the reaction and the other compounds involved .

Pharmacokinetics

It’s important to note that the compound’s hydrolysis rate is influenced by the ph of the environment, which could impact its bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds . The specific molecular and cellular effects would depend on the context of the reaction and the other compounds involved .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which includes this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly influenced by the pH of its environment .

Propiedades

IUPAC Name |

N-tert-butyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO3/c1-16(2,3)20-15(21)12-13-9-8-10-14(11-13)19-22-17(4,5)18(6,7)23-19/h8-11H,12H2,1-7H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTVHMLFGVBRSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2398737.png)

![2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide](/img/structure/B2398743.png)

![N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2398746.png)

![Methyl 4-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2398749.png)

![2-{[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2398758.png)